Cas no 1702885-39-9 (7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

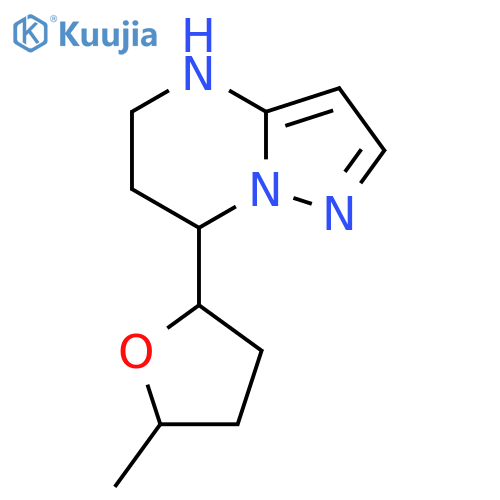

1702885-39-9 structure

商品名:7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質

名前と識別子

-

- 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine

- 1702885-39-9

- EN300-1118488

- 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

-

- インチ: 1S/C11H17N3O/c1-8-2-3-10(15-8)9-4-6-12-11-5-7-13-14(9)11/h5,7-10,12H,2-4,6H2,1H3

- InChIKey: SCOWBHLNPQLMRR-UHFFFAOYSA-N

- ほほえんだ: O1C(C)CCC1C1CCNC2=CC=NN12

計算された属性

- せいみつぶんしりょう: 207.137162174g/mol

- どういたいしつりょう: 207.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 39.1Ų

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1118488-0.25g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 95% | 0.25g |

$1038.0 | 2023-10-27 | |

| Enamine | EN300-1118488-10.0g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 10g |

$5528.0 | 2023-05-23 | ||

| Enamine | EN300-1118488-1g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 95% | 1g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1118488-5g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 95% | 5g |

$3273.0 | 2023-10-27 | |

| Enamine | EN300-1118488-1.0g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 1g |

$1286.0 | 2023-05-23 | ||

| Enamine | EN300-1118488-0.5g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 95% | 0.5g |

$1084.0 | 2023-10-27 | |

| Enamine | EN300-1118488-5.0g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 5g |

$3728.0 | 2023-05-23 | ||

| Enamine | EN300-1118488-0.1g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 95% | 0.1g |

$993.0 | 2023-10-27 | |

| Enamine | EN300-1118488-0.05g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 95% | 0.05g |

$948.0 | 2023-10-27 | |

| Enamine | EN300-1118488-2.5g |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |

1702885-39-9 | 95% | 2.5g |

$2211.0 | 2023-10-27 |

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1702885-39-9 (7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) 関連製品

- 307-59-5(perfluorododecane)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量